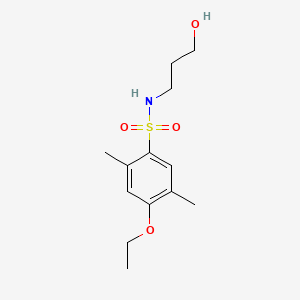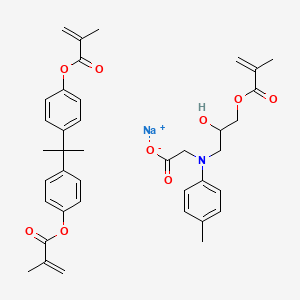
Gramicidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gramicidin D ist ein bakterizides Antibiotikum, das aus einer Mischung von drei antibiotischen Verbindungen besteht: this compound A, B und C. Diese Verbindungen werden aus der Bodenbakterienart Bacillus brevis gewonnen. This compound D wird hauptsächlich als topisches Antibiotikum verwendet, da seine hohe hämolytische Aktivität eine interne Verabreichung verhindert .
Wissenschaftliche Forschungsanwendungen
Gramicidin D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellsystem für die Untersuchung der Ionenleitung und der Protein-Lipid-Wechselwirkungen verwendet. In der Biologie wird es verwendet, um die Struktur und Funktion von Ionenkanälen zu untersuchen. In der Medizin wird this compound D als topisches Antibiotikum zur Behandlung von Hautläsionen, oberflächlichen Wunden und Augeninfektionen verwendet. Es wurde auch auf seine potenzielle Verwendung bei der Bekämpfung von Antibiotikaresistenz und der Hemmung von SARS-CoV-2 PLpro untersucht .
Wirkmechanismus
This compound D entfaltet seine Wirkung, indem es an bakterielle Membranen bindet und sich in diese einlagert, wobei es eine starke Präferenz für grampositive Zellmembranen aufweist. Dies führt zu einer Membranstörung und Permeabilisierung, wodurch es effektiv als Kanal fungiert. Die beteiligten molekularen Ziele und Pfade umfassen die Bildung von helixförmigen Poren innerhalb der Lipiddoppelschicht, die die Membranintegrität stört und zum Absterben der Bakterienzelle führt .
Wirkmechanismus
Target of Action
Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It exhibits high efficacy against most gram-positive bacteria and some gram-negative bacteria . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.
Mode of Action
This compound interacts with its targets by binding to and inserting itself into bacterial membranes . It has a strong preference for gram-positive cell membranes . This interaction results in the disruption and permeabilization of the membrane, where this compound acts as a channel . This channel formation changes the ion gradient across the bacterial cell membrane .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It disrupts the ion concentration gradients of the plasma membrane and also localizes in the mitochondria, depolarizing the inner mitochondrial membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This disruption of energy production pathways leads to cellular energy depletion .
Pharmacokinetics
It’s known that this compound is used primarily as a topical antibiotic , suggesting that its bioavailability may be localized and dependent on the application site.
Result of Action
The action of this compound leads to significant molecular and cellular effects. The disruption of the ion concentration gradients and the inhibition of ATP synthesis lead to cellular energy depletion . This energy depletion can induce G1 phase accumulation , leading to cell growth inhibition . In addition, the action of this compound is associated with the formation of hydroxyl radicals , which can cause further damage to the bacterial cell.
Action Environment
Like other antimicrobial peptides, the activity of this compound may be influenced by factors such as ph, temperature, and the presence of other ions or molecules
Biochemische Analyse
Biochemical Properties
Gramicidin plays a crucial role in biochemical reactions by forming transmembrane channels that allow the passage of monovalent cations such as sodium and potassium. This disrupts the ion gradient across the cell membrane, leading to cell death. This compound interacts with various biomolecules, including lipid bilayers and membrane proteins. The interaction with lipid bilayers is particularly significant as it facilitates the formation of ion channels, which is essential for its antimicrobial activity .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by disrupting the ion gradients across the plasma membrane, leading to the loss of intracellular solutes such as potassium and amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit oxidative phosphorylation and glycolysis, leading to a reduction in ATP levels and cellular energy depletion .
Molecular Mechanism
The molecular mechanism of this compound involves its insertion into bacterial membranes, where it forms transmembrane channels. These channels disrupt the membrane potential and permeability, leading to cell death. This compound binds to and inserts itself into the lipid bilayer, forming a β-helix structure that spans the membrane. This structure allows the passage of monovalent cations, disrupting the ion gradient and leading to cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, this compound can degrade, leading to a reduction in its antimicrobial efficacy. Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in membrane potential and ion gradients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity. At high doses, this compound can cause adverse effects such as hemolysis and toxicity to host cells. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial activity without causing harm to the host .
Metabolic Pathways
This compound is involved in metabolic pathways related to ion transport and cellular energy production. It interacts with enzymes and cofactors involved in oxidative phosphorylation and glycolysis. By disrupting the ion gradients, this compound affects the metabolic flux and levels of metabolites such as ATP. This disruption can lead to cellular energy depletion and metabolic dysfunction .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with lipid bilayers. It is lipophilic and can easily pass through cell membranes. This compound forms homo-dimers that function as ion channels, facilitating its transport across membranes. This distribution is crucial for its antimicrobial activity, as it allows this compound to reach and disrupt bacterial membranes .
Subcellular Localization
This compound localizes to specific subcellular compartments, particularly the plasma membrane and mitochondria. In the plasma membrane, this compound forms ion channels that disrupt ion gradients. In mitochondria, this compound can depolarize the inner mitochondrial membrane, leading to inhibition of ATP synthesis and induction of mitophagy. These localization patterns are essential for its function as an antimicrobial agent .
Vorbereitungsmethoden
Gramicidin D wird durch Fermentation von Bacillus brevis hergestellt. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die antibiotischen Verbindungen zu isolieren. Die synthetischen Verfahren umfassen die Verwendung von Festphasen-Peptidsynthesetechniken, um die 15-Residuen-Peptide mit alternierenden D- und L-Aminosäuren zusammenzusetzen .
Analyse Chemischer Reaktionen
Gramicidin D unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound D zur Bildung von oxidierten Peptidderivaten führen .
Vergleich Mit ähnlichen Verbindungen
Gramicidin D ist aufgrund seiner Zusammensetzung aus drei verschiedenen antibiotischen Verbindungen und seiner Fähigkeit, helixförmige Poren in bakteriellen Membranen zu bilden, einzigartig. Zu den ähnlichen Verbindungen gehören this compound S, ein cyclisches Peptid mit antimikrobieller Aktivität, sowie andere antimikrobielle Peptide wie Polymyxin B und Neomycin. Diese Verbindungen zielen ebenfalls auf bakterielle Membranen ab, unterscheiden sich aber in ihrer Struktur und ihrem Wirkmechanismus .
Eigenschaften
Key on ui mechanism of action |
Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel). This leads to (i) loss of intracellular solutes (e.g., K+ and amino acids); (ii) dissipation of the transmembrane potential; (iii) inhibition of respiration; (iv) a reduction in ATP pools; and (v) inhibition of DNA, RNA, and protein synthesis, which leads to cell death. |
|---|---|
CAS-Nummer |
1393-88-0 |
Molekularformel |
C96H135N19O16 |
Molekulargewicht |
1811.2 g/mol |
IUPAC-Name |
(2R)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C96H135N19O16/c1-50(2)36-71(105-79(118)48-102-93(128)80(54(9)10)103-49-117)86(121)104-58(17)84(119)113-82(56(13)14)95(130)115-83(57(15)16)96(131)114-81(55(11)12)94(129)112-78(43-62-47-101-70-33-25-21-29-66(62)70)92(127)108-74(39-53(7)8)89(124)111-77(42-61-46-100-69-32-24-20-28-65(61)69)91(126)107-73(38-52(5)6)88(123)110-76(41-60-45-99-68-31-23-19-27-64(60)68)90(125)106-72(37-51(3)4)87(122)109-75(85(120)97-34-35-116)40-59-44-98-67-30-22-18-26-63(59)67/h18-33,44-47,49-58,71-78,80-83,98-101,116H,34-43,48H2,1-17H3,(H,97,120)(H,102,128)(H,103,117)(H,104,121)(H,105,118)(H,106,125)(H,107,126)(H,108,127)(H,109,122)(H,110,123)(H,111,124)(H,112,129)(H,113,119)(H,114,131)(H,115,130)/t58-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1 |
InChI-Schlüssel |
NDAYQJDHGXTBJL-MWWSRJDJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)C(C(C)C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)
